Cas no 1072249-77-4 (tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate)

Tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a versatile brominated heterocyclic compound used as a key intermediate in organic synthesis and pharmaceutical research. Its pyrazolopyridine core, protected by a tert-butoxycarbonyl (Boc) group, offers stability and selective reactivity, facilitating further functionalization. The bromomethyl substituent at the 3-position enables efficient cross-coupling reactions, nucleophilic substitutions, and other derivatizations, making it valuable for constructing complex molecular architectures. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its well-defined reactivity and compatibility with diverse reaction conditions enhance its utility in synthetic workflows.
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate structure
1072249-77-4 structure
Product Name:tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
CAS No:1072249-77-4
MF:C12H14BrN3O2
MW:312.16246175766
CID:822836
Update Time:2026-04-29

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
    • tert-butyl 3-(bromomethyl)pyrazolo[4,3-c]pyridine-1-carboxylate
    • Inchi: InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-4-5-14-7-8(10)9(6-13)15-16/h4-5,7H,6H2,1-3H3
    • InChI Key: XIJBYCOALABVGR-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1C2=CC=NC=C2C(=N1)CBr

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1836282-250mg
Tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
1072249-77-4 ≥95%
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¥23774.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
1072249-77-4 ≥95%
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Additional information on tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate: A Comprehensive Overview

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate, also known by its CAS number 1072249-77-4, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound is a derivative of pyrazolo[4,3-c]pyridine, a heterocyclic structure that has garnered attention due to its unique electronic properties and versatility in chemical synthesis. The presence of the tert-butyl group and the bromomethyl substituent introduces additional functional diversity, making this compound a valuable building block for advanced materials and pharmaceuticals.

The core structure of tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is characterized by the pyrazolo[4,3-c]pyridine ring system, which combines the properties of both pyrazole and pyridine moieties. This combination results in a conjugated system with aromatic stability and electron-withdrawing characteristics. The tert-butyl group attached to the carboxylate position provides steric bulk, which can influence the compound's solubility and reactivity. Meanwhile, the bromomethyl group at position 3 introduces electrophilic reactivity, making it suitable for various substitution reactions.

Recent studies have highlighted the importance of heterocyclic compounds like tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate in drug discovery and materials science. For instance, researchers have explored the use of pyrazolo[4,3-c]pyridine derivatives as potential inhibitors of kinase enzymes, which are critical targets in cancer therapy. The bromomethyl group in this compound can serve as a reactive site for further functionalization, enabling the creation of bioactive molecules with enhanced specificity and potency.

In terms of synthesis, tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods leverage the electronic properties of the pyrazolo[4,3-c]pyridine ring to facilitate efficient bonding formation. The tert-butyl group can be introduced via esterification reactions, while the bromomethyl substituent can be added using alkylation techniques. The choice of synthetic pathway depends on the desired scale of production and the availability of starting materials.

The application of tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics, such as in light-emitting diodes (LEDs) and field-effect transistors (FETs). The conjugated system in the pyrazolo[4,3-c]pyridine ring allows for efficient charge transport, which is essential for these applications. Additionally, the presence of substituents like tert-butyl and bromomethyl can be tuned to optimize electronic properties for specific device requirements.

From an environmental perspective, understanding the fate and transport of compounds like tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is crucial for assessing their potential impact on ecosystems. Recent research has focused on biodegradation pathways and toxicity profiles to ensure sustainable use and disposal practices. These studies emphasize the importance of responsible chemical management to minimize adverse effects on human health and the environment.

In conclusion, tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate, with its CAS number 1072249-77-4, represents a versatile compound with wide-ranging applications in chemistry and materials science. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop novel drugs, electronic materials, and sustainable chemical processes. As advancements in synthetic methods and material characterization continue to unfold, this compound will undoubtedly play an increasingly important role in both academic research and industrial applications.

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